![molecular formula C16H19FO4 B11764540 1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B11764540.png)
1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2R,4aR,7S,8R,8aR)-8-フルオロ-2-フェニルヘキサヒドロピラノ[3,2-d][1,3]ジオキシン-7-イル)プロパン-2-オンは、ユニークなヘキサヒドロピラノ[3,2-d][1,3]ジオキシン構造を特徴とする複雑な有機化合物です。
2. 製法
合成経路および反応条件
1-((2R,4aR,7S,8R,8aR)-8-フルオロ-2-フェニルヘキサヒドロピラノ[3,2-d][1,3]ジオキシン-7-イル)プロパン-2-オンの合成は、通常、ヘキサヒドロピラノ[3,2-d][1,3]ジオキシンコアの形成と、フッ素およびフェニル基の導入を含む複数の手順を必要とします。一般的な合成経路には、以下が含まれます。
ヘキサヒドロピラノ[3,2-d][1,3]ジオキシンコアの形成: このステップは、通常、酸性または塩基性条件下で適切な前駆体の環化を含みます。
フッ素基の導入: フッ素化は、ジエチルアミノ硫黄トリフルオリド (DAST) やセレクトフルなどの試薬を使用して実現できます。
フェニル基の付加: このステップには、フェニル含有試薬を使用したフリーデル・クラフツアルキル化またはアシル化反応が含まれる場合があります。
工業的製造方法
この化合物の工業的製造には、スケーラビリティ、収率、および費用対効果の観点から合成経路を最適化する必要がある場合があります。これには、連続フローリアクター、高度な精製技術、および自動化を使用して、一貫した品質と効率を確保することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one typically involves multiple steps, including the formation of the hexahydropyrano[3,2-d][1,3]dioxin core and the introduction of the fluorine and phenyl groups. Common synthetic routes may include:
Formation of the Hexahydropyrano[3,2-d][1,3]dioxin Core: This step often involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Fluorine Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Phenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions using phenyl-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反応の分析
反応の種類
1-((2R,4aR,7S,8R,8aR)-8-フルオロ-2-フェニルヘキサヒドロピラノ[3,2-d][1,3]ジオキシン-7-イル)プロパン-2-オンは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化され、対応するケトンまたはカルボン酸を生成できます。
還元: 水素化リチウムアルミニウム (LAH) や水素化ホウ素ナトリウム (NaBH4) などの試薬を使用した還元反応により、ケトンをアルコールに変換できます。
置換: 求核置換反応は、アミンやチオールなどの求核試薬を使用して、フッ素またはフェニル位置で起こります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)
還元: 水素化リチウムアルミニウム (LAH)、水素化ホウ素ナトリウム (NaBH4)
置換: アミン、チオール
生成される主な生成物
酸化: ケトン、カルボン酸
還元: アルコール
置換: アミノまたはチオール置換誘導体
4. 科学研究への応用
1-((2R,4aR,7S,8R,8aR)-8-フルオロ-2-フェニルヘキサヒドロピラノ[3,2-d][1,3]ジオキシン-7-イル)プロパン-2-オンは、さまざまな科学研究への応用範囲が広い。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌や抗がん作用を含む、潜在的な生物活性を調査されています。
医学: そのユニークな構造と反応性から、潜在的な薬剤候補として探索されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-((2R,4aR,7S,8R,8aR)-8-フルオロ-2-フェニルヘキサヒドロピラノ[3,2-d][1,3]ジオキシン-7-イル)プロパン-2-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。フッ素とフェニル基は、その結合親和性と反応性に重要な役割を果たします。この化合物は、特定の酵素、受容体、またはシグナル伝達経路を阻害または活性化し、観察された生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- (2R,4aR,6R,7S,8R,8aR)-8-(ベンジルオキシ)-2-フェニル-6-(フェニルチオ)ヘキサヒドロピラノ[3,2-d][1,3]ジオキシン-7-オール
- (2R,4aR,6S,7R,8S,8aR)-7,8-ビス(ベンジルオキシ)-2-フェニル-6-(フェニルチオ)ヘキサヒドロピラノ[3,2-d][1,3]ジオキシン
- (2S,4aR,6S,7R,8R,8aR)-2-フェニル-6-(フェニルチオ)ヘキサヒドロピラノ[3,2-d][1,3]ジオキシン-7,8-ジオール
独自性
1-((2R,4aR,7S,8R,8aR)-8-フルオロ-2-フェニルヘキサヒドロピラノ[3,2-d][1,3]ジオキシン-7-イル)プロパン-2-オンは、その特定のフッ素置換により、類似体と比較して異なる化学的および生物学的特性を付与するため、独特です。フッ素原子の存在は、その安定性、反応性、および潜在的な生物活性を高める可能性があり、さまざまな用途にとって貴重な化合物となっています。
特性
分子式 |
C16H19FO4 |
|---|---|
分子量 |
294.32 g/mol |
IUPAC名 |
1-[(2R,4aR,7S,8R,8aR)-8-fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]propan-2-one |
InChI |
InChI=1S/C16H19FO4/c1-10(18)7-12-8-19-13-9-20-16(21-15(13)14(12)17)11-5-3-2-4-6-11/h2-6,12-16H,7-9H2,1H3/t12-,13+,14+,15+,16+/m0/s1 |
InChIキー |
JQJHODCWZIPEBW-UYJHQMFVSA-N |
異性体SMILES |
CC(=O)C[C@H]1CO[C@@H]2CO[C@H](O[C@H]2[C@@H]1F)C3=CC=CC=C3 |
正規SMILES |
CC(=O)CC1COC2COC(OC2C1F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


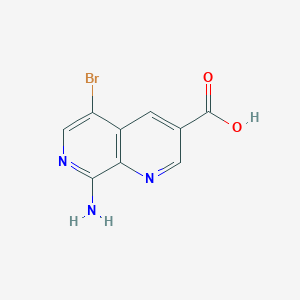
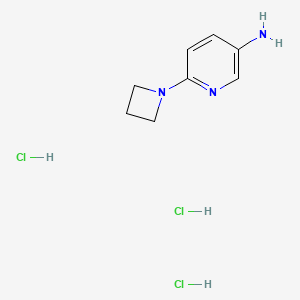
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)
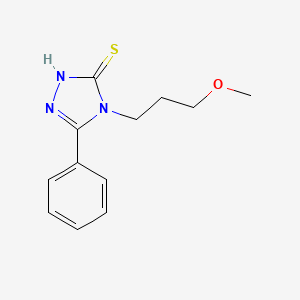
![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)
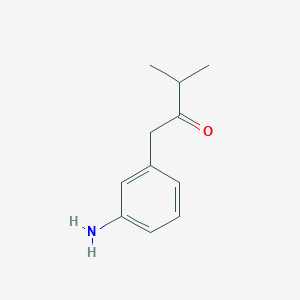
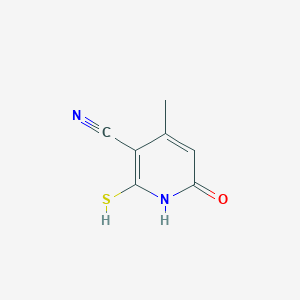
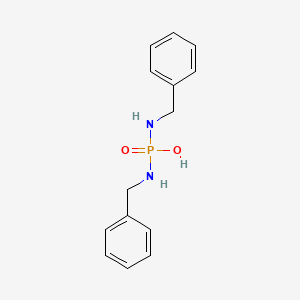
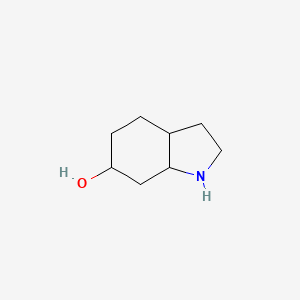
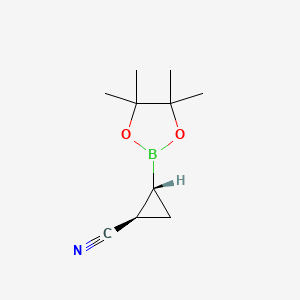
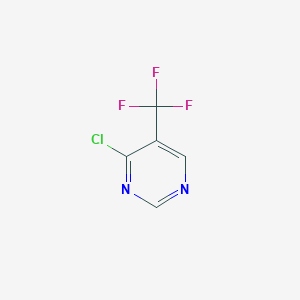
![3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11764538.png)
![1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine](/img/structure/B11764556.png)
![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
